molecular formula C10H13N5 B2859138 1-[4-(Dimethylamino)pyrimidin-2-yl]azetidine-3-carbonitrile CAS No. 2034513-20-5

1-[4-(Dimethylamino)pyrimidin-2-yl]azetidine-3-carbonitrile

Cat. No.: B2859138
CAS No.: 2034513-20-5
M. Wt: 203.249
InChI Key: RSLAGOJZCRWZEP-UHFFFAOYSA-N
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Description

1-[4-(Dimethylamino)pyrimidin-2-yl]azetidine-3-carbonitrile is a heterocyclic compound that features a pyrimidine ring substituted with a dimethylamino group at the 4-position and an azetidine ring with a carbonitrile group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Dimethylamino)pyrimidin-2-yl]azetidine-3-carbonitrile typically involves multi-step organic synthesis. One common route includes the following steps:

    Formation of the Pyrimidine Ring: Starting with a suitable precursor, such as 2-chloro-4-dimethylaminopyrimidine, the pyrimidine ring is constructed through cyclization reactions.

    Introduction of the Azetidine Ring: The azetidine ring is introduced via nucleophilic substitution reactions, often using azetidine derivatives.

    Addition of the Carbonitrile Group:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(Dimethylamino)pyrimidin-2-yl]azetidine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the dimethylamino group can be replaced with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Various nucleophiles, including halides, amines, and thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

1-[4-(Dimethylamino)pyrimidin-2-yl]azetidine-3-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications, including as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-[4-(Dimethylamino)pyrimidin-2-yl]azetidine-3-carbonitrile involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor, binding to the active site and preventing substrate access. It can also interact with receptors, modulating their activity and affecting downstream signaling pathways. The exact mechanism depends on the specific biological context and the target molecule.

Comparison with Similar Compounds

    4-(Dimethylamino)pyrimidine: Shares the pyrimidine ring with a dimethylamino group but lacks the azetidine and carbonitrile groups.

    Azetidine-3-carbonitrile: Contains the azetidine ring with a carbonitrile group but lacks the pyrimidine ring and dimethylamino substitution.

    Pyrimidine-2-yl azetidine: Features both the pyrimidine and azetidine rings but without the dimethylamino and carbonitrile groups.

Uniqueness: 1-[4-(Dimethylamino)pyrimidin-2-yl]azetidine-3-carbonitrile is unique due to its combination of the pyrimidine ring with a dimethylamino group and the azetidine ring with a carbonitrile group. This unique structure imparts specific chemical and biological properties that are not observed in the individual components or other similar compounds.

Properties

IUPAC Name

1-[4-(dimethylamino)pyrimidin-2-yl]azetidine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5/c1-14(2)9-3-4-12-10(13-9)15-6-8(5-11)7-15/h3-4,8H,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSLAGOJZCRWZEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1)N2CC(C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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